

2-Aminobenzyl alcohol CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminobenzyl alcohol

Cat. No.: B189453

[Get Quote](#)

An In-depth Technical Guide to **2-Aminobenzyl Alcohol**

Introduction

2-Aminobenzyl alcohol, an organic compound featuring both an amino and a hydroxyl functional group, is a versatile building block in organic synthesis. Its unique structure makes it a valuable intermediate in the production of a wide array of chemical compounds, particularly in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of **2-aminobenzyl alcohol**, including its chemical identity, physicochemical properties, synthesis protocols, and key applications in research and drug development, tailored for researchers, scientists, and professionals in the field.

Chemical Identity

2-Aminobenzyl alcohol is systematically known by its IUPAC name, (2-aminophenyl)methanol. It is also commonly referred to by several synonyms.

Identifier	Value
CAS Number	5344-90-1 [1] [2] [3]
IUPAC Name	(2-aminophenyl)methanol [1] [4]
Synonyms	o-Aminobenzyl alcohol, 2- (Hydroxymethyl)aniline, (2- Aminophenyl)methanol, o- Aminophenylcarbinol [3] [5] [6]
EC Number	226-293-7 [4]
PubChem CID	21439 [4]
InChI Key	VYFOAVADNIHPTR-UHFFFAOYSA-N [1] [7]
SMILES	Nc1ccccc1CO [1] [7]

Physicochemical Properties

The physical and chemical properties of **2-aminobenzyl alcohol** are summarized in the table below. It typically appears as a white to light yellow crystalline powder.[\[8\]](#)

Property	Value
Molecular Formula	C ₇ H ₉ NO [1] [3] [5]
Molecular Weight	123.15 g/mol [3]
Melting Point	81-83 °C [2] [7] [8]
Boiling Point	162 °C at 15 mmHg [2] [7] [8]
Density	~1.088 g/cm ³ (estimate) [2] [8]
Solubility	Very soluble in water. [2] [8] Soluble in alcohol, ether, and benzene. [9]
Appearance	White to light yellow crystal powder [8]
Storage	Store at 2°C - 8°C, keep under inert gas, and protect from light. [10]

Synthesis and Experimental Protocols

2-Aminobenzyl alcohol is commonly synthesized via the reduction of 2-nitrobenzyl alcohol.

Catalytic hydrogenation is a preferred modern method over older chemical reduction techniques due to higher efficiency and cleaner production.[11]

Experimental Protocol: Catalytic Hydrogenation of 2-Nitrobenzyl Alcohol

This protocol describes a liquid-phase catalytic hydrogenation method for synthesizing **2-aminobenzyl alcohol**.[11]

Materials and Equipment:

- 2-nitrobenzyl alcohol
- Supported nickel catalyst
- Ethyl acetate (solvent)
- High-pressure reaction vessel (autoclave)
- Nitrogen gas
- Hydrogen gas
- PID temperature controller
- Filtration apparatus
- Rotary evaporator
- Methanol
- Activated carbon

Procedure:

- Reaction Setup: In a high-pressure reaction vessel, combine 60g of 2-nitrobenzyl alcohol, the appropriate amount of ethyl acetate as the solvent, and the supported nickel catalyst. A typical catalyst-to-substrate ratio is 1:10.[11]
- Inerting the Vessel: Purge the reaction vessel twice with nitrogen gas, followed by three purges with high-pressure hydrogen gas to ensure an inert atmosphere.[11]
- Hydrogenation: Introduce hydrogen gas into the vessel to an initial pressure of 0.1 MPa. Heat the mixture to the reaction temperature (typically 50-60°C) using a PID temperature controller.[11]
- Pressure Maintenance: Adjust the hydrogen pressure to the desired reaction pressure (e.g., 1.5 MPa) and replenish the gas approximately every 10 minutes to maintain pressure.[11]
- Reaction Completion: Once the pressure in the reaction vessel stabilizes, maintain the pressure for an additional 30 minutes to ensure the reaction goes to completion. After this period, stop the heating.[11]
- Work-up and Purification:
 - Filter the reaction mixture to recover the catalyst, which can be recycled.[11]
 - Remove the solvent (ethyl acetate) from the filtrate by vacuum distillation using a rotary evaporator to obtain crude **2-aminobenzyl alcohol**.[11]
 - Dissolve the crude product in methanol and decolorize it with activated carbon.[11]
 - Filter the solution and cool it to induce crystallization, yielding pale yellow crystals of **2-aminobenzyl alcohol**.[11]

This optimized process can achieve a reaction yield of up to 93.2%. [11]

Applications in Research and Drug Development

2-Aminobenzyl alcohol is a crucial intermediate in the synthesis of various heterocyclic compounds and has found significant application in modern drug development.

Synthesis of N-Heterocycles

A primary application of **2-aminobenzyl alcohol** is in the synthesis of N-heterocyclic compounds, particularly quinolines and quinazolines, which are common scaffolds in medicinal chemistry.^[12] It serves as a stable and cost-effective alternative to the less stable 2-aminobenzaldehydes in reactions like the Friedländer synthesis.^[13]

The general pathway involves the oxidative cyclization of **2-aminobenzyl alcohol** with ketones or secondary alcohols.^{[7][13]} This can be achieved using various transition metal catalysts (e.g., Ru, Ir, Ni, Fe) or under metal-free conditions.^[13]

[Click to download full resolution via product page](#)

Logical workflow for Quinoline synthesis.

Linker in Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, **2-aminobenzyl alcohol** and its derivatives (notably 4-aminobenzyl alcohol) are used as "self-immolative" linkers in the design of antibody-drug conjugates (ADCs).^[9] These linkers connect a potent cytotoxic drug to an antibody that targets cancer cells.

The linker is designed to be stable in circulation but to cleave upon internalization into the target cell. Once a specific enzymatic cleavage occurs (e.g., by lysosomal proteases), the aminobenzyl alcohol moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified, active drug inside the cancer cell.^[9] This application highlights the importance of aminobenzyl alcohol scaffolds in developing advanced and highly specific therapeutic agents.

Biological Activity and Safety

Biological Activity

Research has shown that **2-aminobenzyl alcohol** is a metabolite of 2-nitrotoluene.^[14] In vitro studies have demonstrated that it can be metabolically activated, particularly through sulfation, to form a reactive intermediate (2-aminobenzyl sulfate) that can bind covalently to DNA.^[14] This line of research is crucial for understanding the toxicology and potential carcinogenicity of related nitroaromatic compounds.

Furthermore, while **2-aminobenzyl alcohol** itself is primarily a synthetic intermediate, derivatives of aminobenzyl alcohols have been investigated for various biological activities, including anticancer, antimicrobial, and schistosomicidal effects.^[15]

Safety and Handling

2-Aminobenzyl alcohol is considered harmful if swallowed, inhaled, or in contact with skin, and it can cause irritation to the skin, eyes, and respiratory system.^{[2][5]} Appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, goggles, and a dust mask, are required during handling.^{[5][7]} It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminobenzyl alcohol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. chembk.com [chembk.com]
- 3. 2-Aminobenzyl alcohol [webbook.nist.gov]
- 4. 2-Aminobenzyl alcohol | C7H9NO | CID 21439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino Benzyl Alcohol [anshulchemicals.com]
- 6. 2-Aminobenzyl alcohol (CAS 5344-90-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-氨基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Aminobenzyl alcohol | 5344-90-1 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Aminobenzyl alcohol | 5344-90-1 | FA64445 | Biosynth [biosynth.com]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Aminobenzyl alcohol CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189453#2-aminobenzyl-alcohol-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com